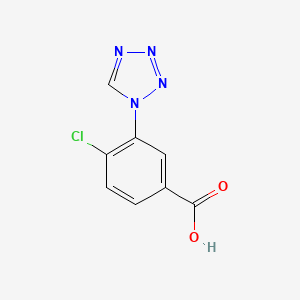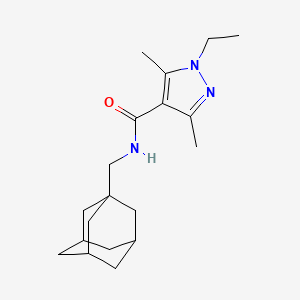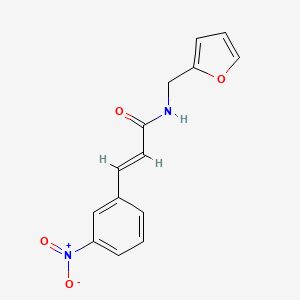![molecular formula C19H19F3N2O2 B4700797 2-(2,4-DIFLUOROPHENOXY)-1-[4-(4-FLUOROPHENYL)PIPERAZINO]-1-PROPANONE](/img/structure/B4700797.png)
2-(2,4-DIFLUOROPHENOXY)-1-[4-(4-FLUOROPHENYL)PIPERAZINO]-1-PROPANONE
概要
説明
2-(2,4-DIFLUOROPHENOXY)-1-[4-(4-FLUOROPHENYL)PIPERAZINO]-1-PROPANONE is a synthetic organic compound known for its unique chemical structure and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a combination of fluorinated phenyl groups and a piperazine ring, which contribute to its distinct chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-DIFLUOROPHENOXY)-1-[4-(4-FLUOROPHENYL)PIPERAZINO]-1-PROPANONE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the 2,4-difluorophenoxy intermediate: This is achieved through the nucleophilic substitution reaction of 2,4-difluorophenol with an appropriate halogenated reagent.
Coupling with piperazine: The intermediate is then reacted with 4-(4-fluorophenyl)piperazine under suitable conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
2-(2,4-DIFLUOROPHENOXY)-1-[4-(4-FLUOROPHENYL)PIPERAZINO]-1-PROPANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorinated phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
2-(2,4-DIFLUOROPHENOXY)-1-[4-(4-FLUOROPHENYL)PIPERAZINO]-1-PROPANONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of advanced materials and chemical products.
作用機序
The mechanism of action of 2-(2,4-DIFLUOROPHENOXY)-1-[4-(4-FLUOROPHENYL)PIPERAZINO]-1-PROPANONE involves its interaction with specific molecular targets and pathways. The fluorinated phenyl groups and piperazine ring contribute to its binding affinity and selectivity towards certain enzymes or receptors. This interaction can modulate biological processes, leading to various effects depending on the context of its application.
類似化合物との比較
Similar Compounds
- 2-(2,4-Difluorophenoxy)-4-methylaniline
- 2-(2,4-Difluorophenoxy)pyridin-3-amine
Uniqueness
Compared to similar compounds, 2-(2,4-DIFLUOROPHENOXY)-1-[4-(4-FLUOROPHENYL)PIPERAZINO]-1-PROPANONE stands out due to its unique combination of fluorinated phenyl groups and piperazine ring. This structural feature imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
特性
IUPAC Name |
2-(2,4-difluorophenoxy)-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N2O2/c1-13(26-18-7-4-15(21)12-17(18)22)19(25)24-10-8-23(9-11-24)16-5-2-14(20)3-6-16/h2-7,12-13H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHTALRARCHLIIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C2=CC=C(C=C2)F)OC3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-benzyl-5-[(1-phenyl-1H-pyrazol-4-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4700727.png)
![2-methyl-N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4700729.png)

![ethyl 2-[({[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4700763.png)
![2-{(Z)-[3-(2,3-dimethylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid](/img/structure/B4700770.png)
![[4-[2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]ethoxy]phenyl]methanol](/img/structure/B4700777.png)
![5-[3-methoxy-4-(3-methylbutoxy)benzylidene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4700781.png)
![N-[1-(5-chloro-2-thienyl)ethyl]-N'-(2-ethylphenyl)urea](/img/structure/B4700789.png)

![2-[(4,5-dimethyl-1,3-oxazol-2-yl)thio]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide](/img/structure/B4700805.png)
![2-{benzyl[(4-methylphenyl)sulfonyl]amino}-N-(2-methyl-3-nitrophenyl)benzamide](/img/structure/B4700809.png)
![N-{3-[(sec-butylamino)carbonyl]phenyl}-2-(2-methoxyethoxy)benzamide](/img/structure/B4700813.png)
![N-(4-{[(3,4-dimethoxyphenyl)carbamoyl]amino}phenyl)-4-methylbenzenesulfonamide](/img/structure/B4700817.png)
